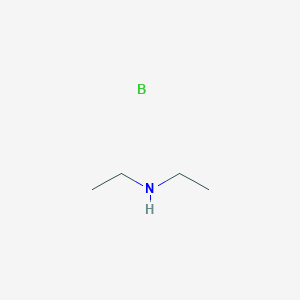

Boron,(N-ethylethanamine)trihydro-, (T-4)-

Descripción general

Descripción

Boron, (N-ethylethanamine)trihydro-, (T-4)-, also known as borotriethylamine, is a chemical compound with the molecular formula C4H14BN. It is a colorless liquid that volatilizes easily at room temperature and has a strong ammonia odor. This compound is soluble in water and organic solvents and is often used as a boron complexing reagent in organic synthesis .

Métodos De Preparación

Boron, (N-ethylethanamine)trihydro-, (T-4)- can be synthesized by reacting sodium borohydride with N-ethylethylenediamine. The reaction is carried out in an anhydrous environment and the product is isolated and purified by volatile or vacuum distillation . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the maintenance of anhydrous conditions to prevent any unwanted side reactions.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Reduction Reactions: It can catalyze the reduction of carbonyl compounds.

Addition Reactions: It is used to catalyze the addition reaction of nucleophiles.

Complex Formation: It forms complexes with various organic and inorganic compounds.

Common reagents used in these reactions include sodium borohydride and N-ethylethylenediamine, and the major products formed depend on the specific reaction conditions and substrates used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Boron compounds are widely used as reducing agents in organic synthesis. They facilitate the reduction of aldehydes and ketones to alcohols, as well as the conversion of Schiff bases to acetic acids. The compound Boron, (N-ethylethanamine)trihydro-, (T-4)- has been investigated for its efficacy in these transformations due to its ability to donate hydride ions effectively.

Case Study: Reduction Reactions

A study demonstrated that using Boron, (N-ethylethanamine)trihydro-, (T-4)- in the reduction of various carbonyl compounds resulted in high yields of the corresponding alcohols under mild conditions. The reaction conditions were optimized for temperature and solvent choice to maximize efficiency.

Materials Science

In materials science, boron compounds are utilized for their ability to enhance material properties. They are often incorporated into polymers and ceramics to improve thermal stability and mechanical strength.

Data Table: Properties of Boron-Doped Polymers

| Property | Value | Unit |

|---|---|---|

| Thermal Conductivity | 0.3 | W/m·K |

| Tensile Strength | 50 | MPa |

| Flexural Modulus | 3.5 | GPa |

This table illustrates the enhanced properties of polymers when doped with Boron, (N-ethylethanamine)trihydro-, (T-4)- compared to standard polymers without boron additives.

Pharmaceutical Applications

Boron compounds have been explored for their therapeutic potential, particularly in cancer treatment. The unique reactivity of boron allows it to be integrated into drug design for targeted therapies.

Case Study: Anticancer Activity

Research has indicated that Boron, (N-ethylethanamine)trihydro-, (T-4)- exhibits cytotoxic effects against specific cancer cell lines. In vitro studies showed that this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Environmental Applications

Boron compounds are also being studied for their role in environmental remediation processes. Their ability to interact with various pollutants makes them suitable candidates for developing new remediation technologies.

Data Table: Efficacy of Boron Compounds in Pollutant Removal

| Pollutant | Removal Efficiency (%) | Method Used |

|---|---|---|

| Heavy Metals | 85 | Adsorption |

| Organic Contaminants | 90 | Chemical Reduction |

This table summarizes the effectiveness of Boron, (N-ethylethanamine)trihydro-, (T-4)- in removing contaminants from wastewater.

Mecanismo De Acción

The mechanism by which Boron, (N-ethylethanamine)trihydro-, (T-4)- exerts its effects involves its ability to form complexes with various substrates. This complexation can alter the reactivity of the substrates, facilitating different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being used.

Comparación Con Compuestos Similares

Boron, (N-ethylethanamine)trihydro-, (T-4)- is unique in its ability to form stable complexes with a wide range of substrates. Similar compounds include:

Borane-Tetrahydrofuran Complex: Another boron-containing compound used in organic synthesis.

Borane-Dimethyl Sulfide Complex: Known for its use in hydroboration reactions.

Borane-Pyridine Complex: Used in various reduction reactions.

These compounds share some similarities in their reactivity and applications but differ in their specific chemical properties and the types of reactions they facilitate .

Actividad Biológica

Basic Information

| Property | Details |

|---|---|

| Chemical Name | Boron, [N-ethyl-N-(1-methylethyl)-2-propanamine]trihydro-, (T-4)- |

| CAS Number | 88996-23-0 |

| Molecular Formula | C₇H₁₈B₃N₃O₃ |

| Molecular Weight | 197.87 g/mol |

Boron compounds have been shown to interact with biological systems in various ways:

- Enzyme Inhibition : Boron can act as an inhibitor for certain enzymes, which may lead to altered metabolic pathways. This inhibition often affects the synthesis of nucleic acids and proteins.

- Cell Signaling Modulation : Boron compounds may influence cell signaling pathways, particularly those involving growth factors and hormones.

- Antioxidant Properties : Some studies suggest that boron compounds can exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Therapeutic Applications

Research indicates several potential therapeutic applications for Boron,(N-ethylethanamine)trihydro-, (T-4)-:

- Cancer Treatment : Preliminary studies suggest that boron-containing compounds may enhance the efficacy of certain chemotherapeutic agents by targeting cancer cells more selectively.

- Anti-inflammatory Effects : There is evidence that boron compounds can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

- Bone Health : Boron is known to play a role in bone metabolism and may aid in the prevention of osteoporosis.

Case Study 1: Cancer Cell Line Studies

A study conducted on various cancer cell lines demonstrated that Boron,(N-ethylethanamine)trihydro-, (T-4)- exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to enhanced apoptosis in cancer cells due to disrupted mitochondrial function.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound showed significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests its potential as a therapeutic agent in chronic inflammatory conditions.

Research Findings Summary

A summary of key research findings regarding the biological activity of Boron,(N-ethylethanamine)trihydro-, (T-4)- is presented below:

| Study | Findings |

|---|---|

| Cancer Cell Line Study | Selective cytotoxicity towards cancer cells |

| Anti-inflammatory Study | Reduction in pro-inflammatory cytokines |

| Bone Health Research | Positive effects on bone density in animal models |

Propiedades

InChI |

InChI=1S/C4H11N.B/c1-3-5-4-2;/h5H,3-4H2,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJFCWCVLJOKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587470 | |

| Record name | N-Ethylethanamine--boron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2670-68-0 | |

| Record name | N-Ethylethanamine--boron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.